molecular formula C24H18FN5O2S4 B2751149 2-{[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 422299-35-2

2-{[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2751149
CAS No.: 422299-35-2
M. Wt: 555.68
InChI Key: KRECPMKPVZOVFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C24H18FN5O2S4 and its molecular weight is 555.68. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Evaluation and Molecular Design

Compounds related to the one have been evaluated for their pharmacological properties, particularly as inhibitors of specific enzymes or receptors. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been studied as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), indicating their therapeutic potential in cancer treatment due to their ability to attenuate the growth of certain cancer cells both in vitro and in vivo (Shukla et al., 2012). This research underscores the significance of structure-activity relationship (SAR) studies in the development of more potent GLS inhibitors with improved drug-like properties.

Synthesis of Fused Derivatives and Antimicrobial Activities

The synthesis of thiazole and its fused derivatives demonstrates another area of application, where the reactivity of such compounds towards various reagents leads to the production of molecules with promising antimicrobial activities (Wardkhan et al., 2008). These studies contribute to the search for new antimicrobial agents capable of combating resistant bacterial and fungal strains, addressing a critical need in public health.

Molecular Docking and Drug Likeness Analysis

Research on compounds similar to the one mentioned has also extended into computational chemistry, where molecular docking studies and drug likeness analysis play a crucial role. For example, investigations into the antiviral potency of related molecules against SARS-CoV-2 protein have been carried out using docking studies, providing insights into potential treatments for COVID-19 (Mary et al., 2020). Such computational approaches facilitate the rapid screening of compounds for biological activity, significantly accelerating the drug discovery process.

Structural Analysis and Crystallography

The detailed structural analysis of related compounds, achieved through techniques such as crystallography, offers valuable information on molecular conformations and intermolecular interactions. This knowledge is essential for understanding the binding mechanisms of these molecules to their biological targets, which in turn informs the design of more effective drugs (Subasri et al., 2016).

Properties

IUPAC Name

2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5O2S4/c1-2-14-3-7-16(8-4-14)29-20-19(36-24(29)33)21(32)30(17-9-5-15(25)6-10-17)23(28-20)35-13-18(31)27-22-26-11-12-34-22/h3-12H,2,13H2,1H3,(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRECPMKPVZOVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)NC4=NC=CS4)C5=CC=C(C=C5)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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